molecular formula C23H18ClFN6O5S B12631425 N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide

N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide

Cat. No.: B12631425
M. Wt: 544.9 g/mol
InChI Key: ZVDPQNBMXFSASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxadiazolidinone moiety, and a quinazolinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the individual building blocks. The thiophene ring can be chlorinated using chlorinating agents such as thionyl chloride. The oxadiazolidinone moiety is synthesized through cyclization reactions involving hydrazides and carbonyl compounds. The quinazolinone core is formed via condensation reactions between anthranilic acid derivatives and isocyanates.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced using reducing agents such as sodium borohydride.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced quinazolinone derivatives

    Substitution: Formation of substituted thiophene derivatives

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-chlorothiophen-2-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide
  • **N-[(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide

Uniqueness

N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide stands out due to its combination of structural motifs, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H18ClFN6O5S

Molecular Weight

544.9 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C23H18ClFN6O5S/c1-26-15-9-14-12(8-13(15)25)21(33)31(22(34)27-14)11-4-2-10(3-5-11)20(32)28-18(16-6-7-17(24)37-16)19-29-23(35)36-30-19/h2-9,13,18-19,30H,1H3,(H,27,34)(H,28,32)(H,29,35)

InChI Key

ZVDPQNBMXFSASN-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=C2C(=CC1F)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(C4NC(=O)ON4)C5=CC=C(S5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.